molecular formula C18H17ClN2O3 B12453066 1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12453066
M. Wt: 344.8 g/mol
InChI Key: PYRMPGJTVYJRJB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through another substitution reaction, utilizing a methoxy-substituted aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical properties and biological activities.

    1-(4-bromophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions.

    1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O3/c1-24-16-5-3-2-4-15(16)20-18(23)12-10-17(22)21(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

PYRMPGJTVYJRJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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